(R)-Didemethyl Citalopram Hydrochloride

描述

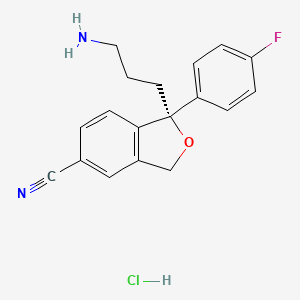

(R)-Didemethyl Citalopram Hydrochloride (CAS 144010-85-5) is a chiral metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram. Its molecular formula is C₁₉H₁₉FN₂O·ClH (molecular weight: 330.83 g/mol) . Structurally, it is the R-enantiomer of desmethyl citalopram, formed via N-demethylation of the parent drug. Unlike the active S-enantiomer (escitalopram), (R)-desmethyl citalopram exhibits significantly weaker serotonin transporter (SERT) inhibition, contributing minimally to therapeutic effects . It is primarily studied for its role in pharmacokinetics and metabolic pathways of citalopram .

属性

分子式 |

C18H18ClFN2O |

|---|---|

分子量 |

332.8 g/mol |

IUPAC 名称 |

(1R)-1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride |

InChI |

InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/t18-;/m1./s1 |

InChI 键 |

ZPPDJHFUISDGTP-GMUIIQOCSA-N |

手性 SMILES |

C1C2=C(C=CC(=C2)C#N)[C@@](O1)(CCCN)C3=CC=C(C=C3)F.Cl |

规范 SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Cl |

产品来源 |

United States |

准备方法

Formation of Key Intermediates

The process starts with 5-bromophthalide, which is reacted with p-fluorophenyl-magnesium halide (a Grignard reagent) to yield an intermediate compound (Formula II). This intermediate is then treated with N,N-dimethylaminopropylmagnesium halide to produce a diol (Formula III), a critical precursor to (R)-Didemethyl Citalopram.

- Solvents: Traditional solvents such as diethyl ether and tetrahydrofuran (THF) are used.

- Temperature: Reactions are typically conducted at around 80°C ± 10°C for optimal conversion.

- Purification: The diol intermediate can be isolated as a crystalline salt, which helps remove impurities early in the process.

Cyanidation Step

The halogenated intermediate undergoes a cyanide exchange reaction to convert the halogen (usually bromine) into a nitrile group, forming the core structure of Citalopram and its derivatives. This step is crucial but challenging due to:

- Use of cuprous cyanide, which is toxic and requires careful handling.

- Generation of waste containing heavy metals and cyanides, necessitating thorough washing and treatment.

- Typically carried out in organic solvents such as toluene or dimethylacetamide at temperatures between 20°C and reflux conditions (up to 65°C).

Methylation of Desmethyl Impurities

Desmethyl impurities present in crude Citalopram can be methylated to increase yield and purity of the final product. This is achieved by:

Salt Formation and Crystallization

The purified base is converted into its hydrochloride salt by reaction with hydrobromic or hydrochloric acid in suitable solvents such as acetone or ethanol. Crystallization is induced by cooling and solvent removal, yielding highly pure crystalline (R)-Didemethyl Citalopram Hydrochloride.

- The hydrobromide or hydrochloride salts obtained have purities exceeding 99.7%, suitable for pharmaceutical use.

- Washing steps with water, toluene, and activated charcoal treatments are employed to remove residual impurities.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Solvents | Temperature | Notes |

|---|---|---|---|---|

| Formation of diol intermediate | 5-bromophthalide + p-fluorophenyl-MgX + N,N-dimethylaminopropyl-MgX | Diethyl ether, THF | ~80°C ± 10°C | Isolation as crystalline salt improves purity |

| Cyanidation | Cuprous cyanide, halogenated intermediate | Toluene, dimethylacetamide | 20°C to reflux (~65°C) | Toxic reagents, requires careful waste handling |

| Methylation of desmethyl impurity | Formaldehyde (35%), formic acid | Neat (no solvent) | 85–95°C, 30 min | Quantitative conversion of desmethyl impurity to methylated product |

| Salt formation & crystallization | Hydrobromic or hydrochloric acid | Acetone, ethanol | Cooling to 5–25°C | Produces highly pure crystalline hydrochloride salt (≥99.7% purity) |

化学反应分析

Types of Reactions

®-Didemethyl Citalopram Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

科学研究应用

Pharmacological Context

Citalopram is primarily indicated for the treatment of major depressive disorder and has been utilized off-label for various conditions such as anxiety disorders, obsessive-compulsive disorder, and eating disorders . (R)-Didemethyl Citalopram Hydrochloride is an active metabolite of citalopram, contributing to the drug's overall therapeutic effects and influencing its pharmacokinetic profile.

Pharmacokinetics

Research has demonstrated that this compound exhibits distinct pharmacokinetic properties compared to its parent compound, citalopram. A population pharmacokinetic model indicated that the clearance rates for R-citalopram and its metabolites vary significantly based on patient-specific factors such as age, sex, and body weight .

Table 1: Pharmacokinetic Parameters

| Parameter | R-Citalopram | S-Citalopram | R-Didemethyl Citalopram | S-Didemethyl Citalopram |

|---|---|---|---|---|

| Apparent Clearance (L/h) | 8.6 | 14 | 23.8 | 38.5 |

| Volume of Distribution (L) | 2050 | 1450 | Not specified | Not specified |

This data underscores the importance of understanding how this compound behaves in the body, which is crucial for optimizing therapeutic strategies.

Treatment of Agitation in Alzheimer's Disease

One notable application of citalopram and its metabolites, including this compound, is in managing agitation in Alzheimer's disease patients. A clinical trial demonstrated that citalopram effectively reduced agitation symptoms, with pharmacokinetic modeling providing insights into how different enantiomers contribute to therapeutic outcomes .

Off-Label Uses

Beyond its primary indications, this compound has been investigated for its potential in treating other psychiatric conditions. Studies have explored its efficacy in managing symptoms associated with anxiety disorders and obsessive-compulsive disorder due to its serotonergic activity .

Neonatal Hair Analysis

A study focused on the quantification of citalopram and its metabolites in neonatal hair samples highlighted the relevance of this compound in assessing gestational exposure to antidepressants. The methodology employed liquid chromatography-tandem mass spectrometry to accurately measure drug levels, emphasizing the need for careful monitoring during pregnancy .

Metabolism Studies in Animals

Research involving Beagle dogs illustrated the metabolism of citalopram and provided insights into the potential side effects associated with its use. The findings indicated that severe convulsive attacks could occur post-administration, which may be linked to the metabolic pathways involving this compound .

作用机制

The mechanism of action of ®-Didemethyl Citalopram Hydrochloride involves the inhibition of serotonin reuptake in the central nervous system. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound primarily targets the serotonin transporter (SERT), blocking its function and leading to increased serotonin levels .

相似化合物的比较

Citalopram Hydrochloride (Parent Compound)

- CAS : 59729-33-8

- Formula : C₂₀H₂₁FN₂O·ClH

- Molecular Weight : 324.84 g/mol

- Role : Parent SSRI used to treat major depressive disorder.

- Key Difference : Retains two methyl groups on the amine side chain, critical for SERT binding. (R)-Didemethyl lacks one methyl group, reducing affinity .

- Activity : IC₅₀ for SERT inhibition: ~1.3 nM. (R)-Didemethyl is ~100-fold less potent .

Escitalopram Oxalate (Active Enantiomer)

- CAS : 219861-08-2

- Formula : C₂₀H₂₁FN₂O·C₂H₂O₄

- Molecular Weight : 414.43 g/mol

- Role : S-enantiomer of citalopram; first-line SSRI with enhanced efficacy.

- Key Difference : Chiral center configuration (S vs. R) drastically impacts SERT binding. Escitalopram’s IC₅₀: ~0.89 nM, vs. (R)-Didemethyl’s negligible activity .

Demethyl-Citalopram Hydrochloride (Monodemethyl Metabolite)

Rac-Didemethyl Citalopram Hydrochloride (Racemic Mixture)

Citalopram Hydrobromide (Alternative Salt Form)

- CAS : 59729-32-7

- Formula : C₂₀H₂₁FN₂O·BrH

- Molecular Weight : 369.29 g/mol

- Role : Alternative salt form with similar pharmacokinetics.

- Key Difference: Bromide vs.

Structural and Pharmacological Comparison Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | SERT IC₅₀ (nM) | Role |

|---|---|---|---|---|---|

| Citalopram Hydrochloride | 59729-33-8 | C₂₀H₂₁FN₂O·ClH | 324.84 | 1.3 | Parent SSRI |

| Escitalopram Oxalate | 219861-08-2 | C₂₀H₂₁FN₂O·C₂H₂O₄ | 414.43 | 0.89 | Active enantiomer |

| Demethyl-Citalopram Hydrochloride | 97743-99-2 | C₁₉H₂₀ClFN₂O | 316.83 | 15 | Active metabolite |

| (R)-Didemethyl Citalopram HCl | 144010-85-5 | C₁₉H₁₉FN₂O·ClH | 330.83 | >1000 | Inactive metabolite |

| Rac-Didemethyl Citalopram HCl | 1189694-81-2 | C₁₈H₁₈ClFN₂O | 332.8 | N/A | Fully demethylated metabolite |

| Citalopram Hydrobromide | 59729-32-7 | C₂₀H₂₁FN₂O·BrH | 369.29 | 1.3 | Alternative salt form |

Key Research Findings

Chiral Specificity : The R-enantiomer of desmethyl citalopram demonstrates <1% of the SERT inhibition of escitalopram, underscoring the importance of stereochemistry in SSRI activity .

Metabolic Pathway: Sequential N-demethylation of citalopram produces monodemethyl (active) and didemethyl (inactive) metabolites, with the latter excreted renally .

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying (R)-Didemethyl Citalopram Hydrochloride in pharmacokinetic studies?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is widely used, employing a C18 column and mobile phases optimized for polar metabolites (e.g., acetonitrile-phosphate buffer mixtures). For enhanced sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred, particularly for low-concentration biological matrices. Validation should follow pharmacopeial guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

- Example Parameters :

| Parameter | HPLC-UV | LC-MS/MS |

|---|---|---|

| LOD | 0.5 ng/mL | 0.1 ng/mL |

| Linearity | R² ≥0.99 | R² ≥0.99 |

| Column | C18 (5 µm) | C18 (2.6 µm) |

Q. How is chiral purity assessed during the synthesis of this compound?

- Methodological Answer : Chiral separation techniques, such as chiral stationary phase HPLC or capillary electrophoresis, are critical. Use columns like Chiralpak® AD-H with hexane:isopropanol:diethylamine (80:20:0.1) to resolve enantiomers. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can confirm stereochemical integrity .

Q. What pharmacopeial standards apply to impurity profiling of this compound?

- Methodological Answer : Follow USP guidelines for related compound analysis, including synthesis of reference standards for desmethyl and didemethyl metabolites. Test solutions should be spiked with ≤0.1% of known impurities (e.g., demethylated byproducts), quantified against certified reference materials .

Advanced Research Questions

Q. How do enantiomeric differences between (R)- and (S)-Didemethyl Citalopram influence pharmacological activity?

- Methodological Answer : Conduct in vitro receptor binding assays (e.g., serotonin transporter [SERT] inhibition) using isolated enantiomers. Compare IC₅₀ values via radioligand displacement (³H-paroxetine binding in HEK293 cells expressing SERT). (R)-enantiomers may show 2–5x lower affinity than (S)-forms due to steric hindrance in the binding pocket .

Q. What experimental design considerations are critical for assessing metabolite stability in hepatic microsomal assays?

- Methodological Answer :

Incubation Conditions : Use pooled human liver microsomes (0.5 mg/mL) with NADPH-regenerating systems (37°C, pH 7.4).

Sampling Intervals : Collect samples at 0, 5, 15, 30, and 60 minutes to model first-order degradation kinetics.

Controls : Include heat-inactivated microsomes and CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

Data analysis should calculate intrinsic clearance (CLint) using the in vitro half-life method .

Q. How can researchers resolve discrepancies in reported binding affinities across receptor assays?

- Methodological Answer : Perform meta-analysis with strict inclusion criteria (e.g., standardized assay protocols, comparable cell lines). Use multivariate regression to adjust for variables like temperature (25°C vs. 37°C) or buffer composition. Cross-validate findings using orthogonal methods (e.g., electrophysiology for functional activity vs. radioligand binding) .

Q. What strategies mitigate batch-to-batch variability in preclinical toxicity studies of this compound?

- Methodological Answer :

- Standardization : Use a single synthetic route (e.g., reductive amination of ketone intermediates) and enforce strict QC thresholds (e.g., ≥99% purity via HPLC).

- Blinding : Randomize batches across animal cohorts to control for unmeasured confounders.

- Statistical Power : Apply mixed-effects models to partition variability between technical and biological sources .

Data Contradiction Analysis

Q. How should conflicting pharmacokinetic data from rodent vs. primate models be interpreted?

- Methodological Answer :

- Species-Specific Factors : Compare cytochrome P450 isoform expression (e.g., CYP2D6 in primates vs. CYP2C11 in rats).

- Allometric Scaling : Adjust doses using body surface area normalization (e.g., mg/m²) rather than mg/kg.

- Compartmental Modeling : Fit data to two-compartment models to identify differences in volume of distribution (Vd) or clearance (Cl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。